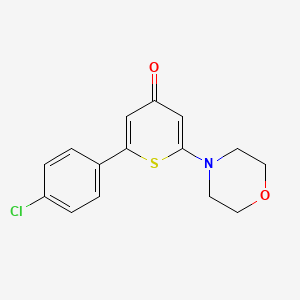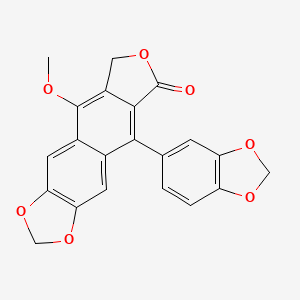![molecular formula C44H20N4O2 B1625159 7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione CAS No. 41635-87-4](/img/structure/B1625159.png)
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the phenanthro and isoquinoline precursors, followed by their condensation under specific conditions to form the diperimidine structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenanthro[1,2-b]furan-10,11-dione: Another complex aromatic compound with potential biological activity.
Tanshinone II: A compound with a similar structure and known for its medicinal properties.
Uniqueness
Phenanthro(2’‘,1’‘,10’‘:4,5,6: 7’‘,8’‘,9’‘:4’,5’,6’)diisoquino(2,1-a:2’,1’-a’)diperimidine-8,13-dione is unique due to its specific combination of aromatic rings and nitrogen-containing heterocycles, which confer distinct chemical and biological properties
Properties
CAS No. |
41635-87-4 |
|---|---|
Molecular Formula |
C44H20N4O2 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
7,17,28,38-tetrazatridecacyclo[24.16.2.22,5.18,12.129,33.03,22.04,19.06,17.023,43.028,39.040,44.016,46.037,45]octatetraconta-1(43),2,4,6,8,10,12(46),13,15,19,21,23,25,29,31,33(45),34,36,38,40(44),41,47-docosaene-18,27-dione |
InChI |
InChI=1S/C44H20N4O2/c49-43-29-19-15-25-26-16-20-30-40-28(42-46-32-10-2-6-22-8-4-12-34(36(22)32)48(42)44(30)50)18-14-24(38(26)40)23-13-17-27(39(29)37(23)25)41-45-31-9-1-5-21-7-3-11-33(35(21)31)47(41)43/h1-20H |
InChI Key |
VTLXZLNLMZETPM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C8=C9C7=CC=C1C9=C(C=C8)C5=NC6=CC=CC7=C6C(=CC=C7)N5C1=O)C(=O)N4C3=CC=C2 |
Key on ui other cas no. |
41635-87-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(3-trifluoromethylphenyl)amine](/img/structure/B1625084.png)
![5-Ethylbenzo[d][1,3]dioxole](/img/structure/B1625085.png)
![3-Methyl-2-azaspiro[4.4]nonane](/img/structure/B1625087.png)


![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)



![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
